(1-methyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-methyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It is also known by its English name “(1-Methyl-1H- [1,2,4]Triazol-3-yl)-Methanol” and has a CAS number of 135242-93-2 .
Synthesis Analysis
The synthesis of new 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 113.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Anticancer Activity
1-methyl-1H-1,2,3-triazol-4-yl)methanol derivatives have been investigated for their potential anticancer activities. Studies have demonstrated the synthesis of novel aziridine-1,2,3-triazole hybrid derivatives, showcasing significant effectiveness against human leukemia (HL-60) cells and human hepatoma G2 cells (Dong, Wu, & Gao, 2017). Similar research also supports these findings, with emphasis on the effectiveness of synthesized compounds against cancer cells (Dong & Wu, 2018).
Catalysis
(1-methyl-1H-1,2,3-triazol-4-yl)methanol derivatives have found applications as catalysts in chemical reactions. One study describes the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009). Another study discusses the applications of tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) as valuable C3-symmetric tripodal ligands for transition metal-mediated reactions (Etayo, Ayats, & Pericàs, 2016).
Antimicrobial Activity
Research also indicates the use of this compound derivatives in antimicrobial applications. A study focusing on the synthesis of novel benzofuran based 1,2,3-triazoles highlighted their significant antimicrobial activity (Sunitha et al., 2017).
Corrosion Inhibition
These derivatives have also been explored as corrosion inhibitors. A particular study investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and its effectiveness as a corrosion inhibitor for mild steel in acidic medium, demonstrating the compound's potential in this application (Ma et al., 2017).
Photophysical Properties
Additionally, this compound derivatives have been used to study photophysical properties. A research focusing on chloroquinoline based chalcones containing 1,2,3-triazole moiety investigated their absorbance and fluorescence spectra in methanol, contributing to the understanding of their photophysical behavior (Singh, Sindhu, & Khurana, 2015)
Future Directions
Mechanism of Action
Target of Action
Similar compounds incorporating 1h-1,2,3-triazol-4-yl moiety have been shown to inhibit a class-i isoform of histone deacetylases (hdacs), specifically hdac2 .
Mode of Action
Compounds with similar structures have been shown to inhibit hdac2 . HDACs are enzymes that remove acetyl groups from lysine residues in histone proteins, affecting gene expression .
Biochemical Pathways
HDACs are deeply involved in numerous cell-related processes. Specifically, HDAC 1, 2, 3, and 8 have been shown to promote cellular proliferation, while HDAC 1-4, 5, and 8 prevent cellular apoptosis and differentiation . Inhibition of these enzymes can therefore have significant effects on these pathways.
Pharmacokinetics
Similar compounds have been investigated for their admet properties, suggesting desirable characteristics for anticancer compounds .
Result of Action
Similar compounds have shown potent cytotoxicity in various human cancer cell lines, including sw620 (colon cancer), pc3 (prostate cancer), and aspc-1 (pancreatic cancer) .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKMMJLWDOKNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285184 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77177-21-0 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77177-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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